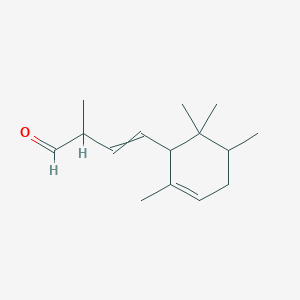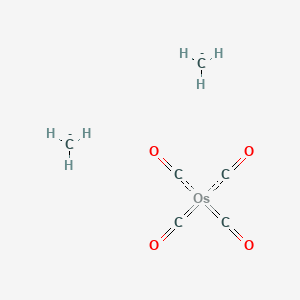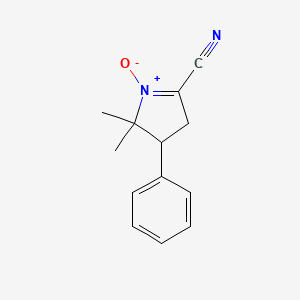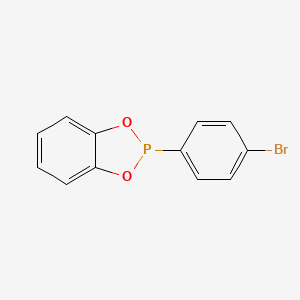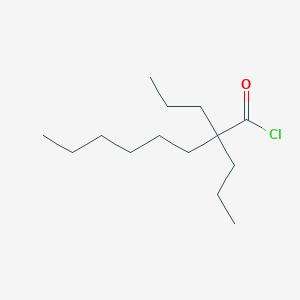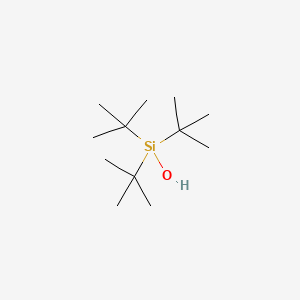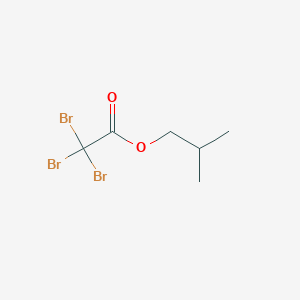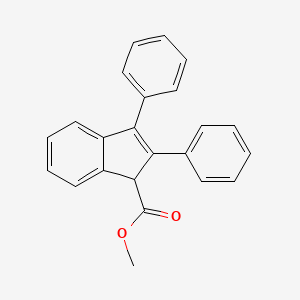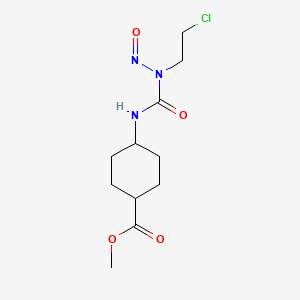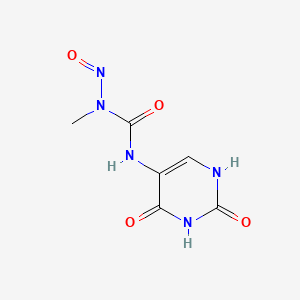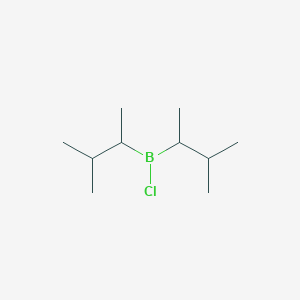
Chlorobis(3-methylbutan-2-yl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorobis(3-methylbutan-2-yl)borane is an organoboron compound with the chemical formula C10H22BCl. It is a derivative of borane, where the boron atom is bonded to two 3-methylbutan-2-yl groups and one chlorine atom. This compound is known for its utility in organic synthesis, particularly in hydroboration reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorobis(3-methylbutan-2-yl)borane can be synthesized through the reaction of borane (BH3) with 2-methylbut-2-ene. The reaction proceeds as follows:
Hydroboration: Borane reacts with 2-methylbut-2-ene to form disiamylborane (bis(3-methylbutan-2-yl)borane).
Chlorination: Disiamylborane is then treated with a chlorinating agent, such as thionyl chloride (SOCl2), to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration of 2-methylbut-2-ene followed by chlorination. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorobis(3-methylbutan-2-yl)borane undergoes several types of chemical reactions, including:
Hydroboration: It can add to alkenes and alkynes to form organoboron compounds.
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydroboration: Typically carried out in ether solvents at room temperature or lower.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used.
Major Products Formed
Hydroboration: Organoboron compounds.
Oxidation: Boronic acids or borates.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chlorobis(3-methylbutan-2-yl)borane has a wide range of applications in scientific research:
Chemistry: Used in hydroboration reactions to synthesize organoboron compounds, which are intermediates in various organic synthesis processes.
Biology: Organoboron compounds derived from this compound are used in the development of boron-containing drugs and as probes in biological studies.
Medicine: Boron neutron capture therapy (BNCT) utilizes boron compounds for targeted cancer treatment.
Industry: Employed in the production of polymers and materials with enhanced chemical and thermal stability.
Wirkmechanismus
The mechanism of action of chlorobis(3-methylbutan-2-yl)borane primarily involves the hydroboration reaction. The boron atom in the compound adds to the carbon-carbon double or triple bonds of alkenes or alkynes, forming organoboron intermediates. These intermediates can undergo further transformations, such as oxidation or substitution, to yield various products .
Vergleich Mit ähnlichen Verbindungen
Chlorobis(3-methylbutan-2-yl)borane is similar to other organoboron compounds such as disiamylborane and borane-tetrahydrofuran complex. it is unique due to the presence of the chlorine atom, which allows for additional substitution reactions. Similar compounds include:
Disiamylborane: Lacks the chlorine atom, limiting its reactivity in substitution reactions.
Borane-tetrahydrofuran complex: More reactive but less selective in hydroboration reactions
This compound stands out for its versatility in organic synthesis and its applications in various fields, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
58335-30-1 |
|---|---|
Molekularformel |
C10H22BCl |
Molekulargewicht |
188.55 g/mol |
IUPAC-Name |
chloro-bis(3-methylbutan-2-yl)borane |
InChI |
InChI=1S/C10H22BCl/c1-7(2)9(5)11(12)10(6)8(3)4/h7-10H,1-6H3 |
InChI-Schlüssel |
FTWACRSXWJFUPT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(C)C(C)C)(C(C)C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
